molecular formula C5H10 B13805649 1-Pentene-D10

1-Pentene-D10

Katalognummer: B13805649
Molekulargewicht: 80.19 g/mol
InChI-Schlüssel: YWAKXRMUMFPDSH-DHJHFBPNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pentene-D10 is a deuterated form of 1-Pentene, an unsaturated hydrocarbon belonging to the alkene group. The chemical formula for this compound is C5D10, where all hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as increased mass and altered vibrational frequencies compared to its non-deuterated counterpart.

Vorbereitungsmethoden

1-Pentene-D10 can be synthesized through several methods:

    Deuterium Exchange Reactions: This involves the exchange of hydrogen atoms in 1-Pentene with deuterium atoms using deuterium gas (D2) in the presence of a catalyst.

    Deuterated Reagents: Another method involves the use of deuterated reagents in the synthesis of 1-Pentene. For example, deuterated ethylene (C2D4) can be used in a catalytic reaction to produce this compound.

    Industrial Production: Industrially, this compound can be produced as a byproduct of the deuteration of petroleum fractions. The process involves the catalytic cracking of deuterated hydrocarbons, followed by separation and purification.

Analyse Chemischer Reaktionen

1-Pentene-D10, like other alkenes, undergoes various chemical reactions:

    Addition Reactions: Due to the presence of a carbon-carbon double bond, this compound readily undergoes addition reactions. Common reagents include hydrogen (H2), halogens (Cl2, Br2), and hydrogen halides (HCl, HBr). For example, the addition of hydrogen results in the formation of deuterated pentane (C5D12).

    Oxidation Reactions: this compound can be oxidized to form various products. For instance, oxidation with potassium permanganate (KMnO4) can yield deuterated pentanediol (C5D10O2).

    Polymerization: this compound can undergo polymerization reactions to form deuterated polymers. This is typically achieved using catalysts such as Ziegler-Natta catalysts.

Wissenschaftliche Forschungsanwendungen

1-Pentene-D10 has several applications in scientific research:

    Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies due to its distinct isotopic signature.

    Biology: In biological studies, this compound can be used to investigate metabolic pathways and enzyme activities.

    Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: this compound is used in the production of deuterated polymers and materials, which have applications in various fields including electronics and materials science.

Wirkmechanismus

The mechanism of action of 1-Pentene-D10 is similar to that of 1-Pentene, but with some differences due to the presence of deuterium. The increased mass of deuterium compared to hydrogen results in altered vibrational frequencies, which can affect reaction rates and mechanisms. For example, the C-D bond is stronger and less reactive than the C-H bond, leading to differences in reaction kinetics and product distribution.

Vergleich Mit ähnlichen Verbindungen

1-Pentene-D10 can be compared with other deuterated alkenes and non-deuterated alkenes:

    1-Pentene: The non-deuterated form, 1-Pentene (C5H10), has similar chemical properties but different physical properties due to the presence of hydrogen instead of deuterium.

    2-Pentene-D10: Another deuterated alkene, 2-Pentene-D10, has the double bond between the second and third carbon atoms, leading to different reactivity and applications.

    Deuterated Ethylene (C2D4): This compound is smaller and has different reactivity compared to this compound, but is also used in similar applications such as tracer studies and polymerization reactions.

Eigenschaften

Molekularformel

C5H10

Molekulargewicht

80.19 g/mol

IUPAC-Name

1,1,2,3,3,4,4,5,5,5-decadeuteriopent-1-ene

InChI

InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3/i1D2,2D3,3D,4D2,5D2

InChI-Schlüssel

YWAKXRMUMFPDSH-DHJHFBPNSA-N

Isomerische SMILES

[2H]C(=C([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H]

Kanonische SMILES

CCCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.